4-Bromo-6-fluoro-1H-indazole

Catalog No.
S700623
CAS No.
885520-35-4
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-fluoro-1H-indazole

CAS Number

885520-35-4

Product Name

4-Bromo-6-fluoro-1H-indazole

IUPAC Name

4-bromo-6-fluoro-1H-indazole

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)

InChI Key

VUKKRGQLFZMXNZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NN=C2)Br)F

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)F

4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula C7H4BrFN2C_7H_4BrFN_2 and a molar mass of approximately 215.02 g/mol. This compound features a unique combination of bromine and fluorine substituents, contributing to its distinct chemical properties and biological activities. Indazoles are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

  • Substitution Reactions: The halogen atoms (bromine and fluorine) can be replaced with various functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic organic chemistry.
  • Cyclization Reactions: It can participate in cyclization reactions, forming more complex heterocyclic structures.

These reactions are often facilitated by common reagents such as organometallic compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

The biological activity of 4-Bromo-6-fluoro-1H-indazole has been the subject of various studies, highlighting its potential as a pharmaceutical compound. It has shown promise in:

  • Anticancer Activity: Indazole derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains .

  • Bromination: Introduction of the bromine atom using N-bromosuccinimide under controlled conditions.
  • Fluorination: The addition of a fluorine atom, often utilizing reagents like N-fluorobenzenesulfonimide.
  • Cyclization: Formation of the indazole ring through condensation reactions involving appropriate amines or other nitrogen-containing compounds.

These methods are favored for their efficiency and high yield, making them suitable for large-scale industrial production .

4-Bromo-6-fluoro-1H-indazole has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals with potential therapeutic effects.
  • Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
  • Biological Research: It is utilized in studies investigating enzyme interactions and receptor binding to elucidate mechanisms of action .

Interaction studies involving 4-Bromo-6-fluoro-1H-indazole focus on its binding affinity to various biological targets. Notable findings include:

  • Enzyme Inhibition: The compound has been identified as a potential inhibitor of specific cytochrome P450 enzymes, which play critical roles in drug metabolism.
  • Receptor Binding: Research indicates that it may interact with various receptors involved in signaling pathways relevant to cancer and inflammation .

4-Bromo-6-fluoro-1H-indazole can be compared with several similar compounds, highlighting its unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1H-indazoleLacks fluorine; simpler structureLess reactive due to fewer halogen substituents
6-Fluoro-1H-indazoleLacks bromine; different halogen profileMay exhibit different biological activities
4-Bromo-3-iodo-1H-indazoleContains iodine instead of fluorineDifferent reactivity patterns
4-Bromo-5-fluoro-1-methyl-1H-indazoleMethyl group alters sterics; similar halogenationPotentially different pharmacokinetics

The unique combination of bromine and fluorine in 4-Bromo-6-fluoro-1H-indazole enhances its reactivity and biological profile compared to these similar compounds .

XLogP3

2.3

Wikipedia

4-Bromo-6-fluoro-1H-indazole

Dates

Last modified: 08-15-2023

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